molecular formula C18H24N2O3S2 B2840058 N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-phenylethanesulfonamide CAS No. 899747-74-1

N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-phenylethanesulfonamide

Cat. No. B2840058
CAS RN: 899747-74-1
M. Wt: 380.52
InChI Key: MOIGVBLQIGCKIY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. The morpholino group, thiophene ring, ethyl chain, phenyl ring, and sulfonamide group would all contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the functional groups. For example, the sulfonamide group might be susceptible to hydrolysis, while the thiophene ring might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group might increase its solubility in water, while the aromatic rings might contribute to its stability .

Scientific Research Applications

Synthesis and Characterization

Recent studies have focused on the synthesis and structural characterization of compounds related to "N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-phenylethanesulfonamide." These compounds are synthesized through various chemical reactions, including cyclocondensation, refluxing, and reactions involving oxadiazole and morpholine derivatives. The structural elucidation is typically achieved using techniques such as NMR, IR, and Mass spectrometry, and in some cases, single crystal X-ray diffraction studies have been used to confirm the structures (Mamatha S.V et al., 2019).

Biological Activities

A variety of biological activities have been attributed to these compounds, including antimicrobial, antioxidant, anti-tubercular, and anti-diabetic properties. For example, one study reported significant anti-tubercular activity with a minimal inhibitory concentration (MIC) value, indicating its potential as a therapeutic agent against Mycobacterium tuberculosis. These studies also explore the compounds' mechanisms of action, such as molecular docking studies to predict interaction with target proteins (Sandeep Kumar Marvadi et al., 2019).

Potential Therapeutic Uses

The research into "this compound" derivatives extends into potential therapeutic applications. This includes their role as anti-breast cancer agents, where certain derivatives have shown promising activity against MCF-7 breast cancer cell lines. Molecular docking studies complement these findings by providing insight into the compounds' interaction with estrogen receptors, suggesting a mechanism of action that could contribute to their anticancer activity (Praveen Kumar et al., 2021).

Safety and Hazards

As with any chemical compound, handling “N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-phenylethanesulfonamide” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its reactivity and biological activity .

properties

IUPAC Name

N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S2/c21-25(22,14-8-16-5-2-1-3-6-16)19-15-17(18-7-4-13-24-18)20-9-11-23-12-10-20/h1-7,13,17,19H,8-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOIGVBLQIGCKIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNS(=O)(=O)CCC2=CC=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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